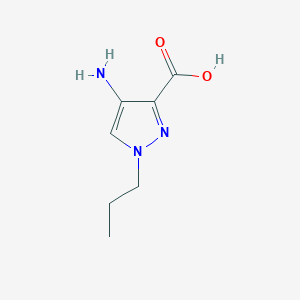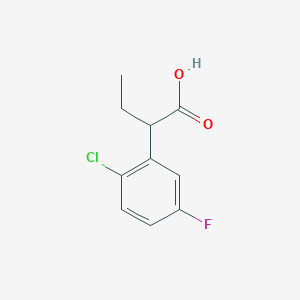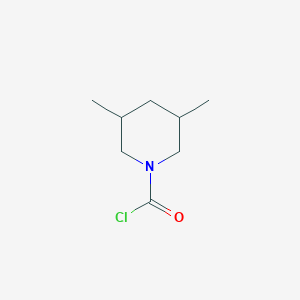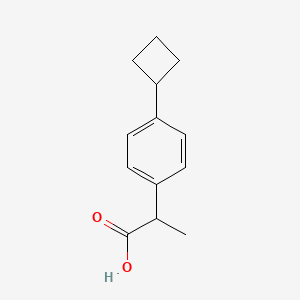![molecular formula C10H15N3 B13303932 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-1,8,10-triazatricyclo[7300,3,7]dodeca-9,11-diene is a complex organic compound with the molecular formula C10H15N3 This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted cyclopentadiene and azides can be used, followed by a series of cycloaddition reactions to form the tricyclic core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazatricyclo framework allows for substitution reactions, where functional groups can be introduced or modified using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: A similar compound with a slightly different tricyclic structure.
2,12-Diaryl-4-(arylmethyleneamino)-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,0 3,7]dodeca-4,6,9-trienes: Another related compound with additional functional groups and a more complex structure.
Uniqueness
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene is unique due to its specific tricyclic framework and the presence of three nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and potential biological activity further distinguishes it from similar compounds.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
11-methyl-1,8,10-triazatricyclo[7.3.0.03,7]dodeca-9,11-diene |
InChI |
InChI=1S/C10H15N3/c1-7-5-13-6-8-3-2-4-9(8)12-10(13)11-7/h5,8-9H,2-4,6H2,1H3,(H,11,12) |
InChI Key |
IPDQWLVPRZDALB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CC3CCCC3NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




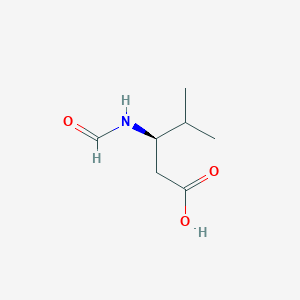

![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303871.png)
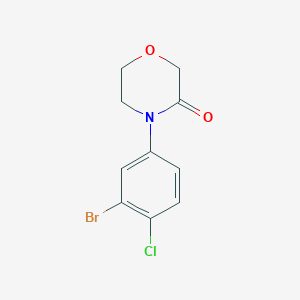
![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
